Cas no 1385694-71-2 (4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride)
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride
- 4-(5-nitro-1H-benzo[d]imidazol-2-yl)aniline HCL
- 4-(5-Nitrobenzimidazol-2-yl)aniline Hydrochloride
- 4-(6-nitro-1H-benzimidazol-2-yl)Benzenamine hydrochloride
- Benzenamine, 4-(6-nitro-1H-benzimidazol-2-yl)-, hydrochloride (1:1)
- MFCD22423151
- 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride
- 1385694-71-2
- AC4084
- 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)anilinehydrochloride
- A886210
- 4-(6-nitro-1H-benzimidazol-2-yl)aniline;hydrochloride
- AKOS025402553
- CS-0445839
- DB-357510
- AKOS022187167
- SY020487
- 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ANILINE HYDROCHLORIDE
-
- MDL: MFCD22423151
- Inchi: 1S/C13H10N4O2.ClH/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13;/h1-7H,14H2,(H,15,16);1H
- InChI Key: BUIKLZMKQGDIKJ-UHFFFAOYSA-N
- SMILES: Cl.[O-][N+](C1C=CC2=C(C=1)NC(C1C=CC(=CC=1)N)=N2)=O
Computed Properties
- Exact Mass: 290.0570533g/mol
- Monoisotopic Mass: 290.0570533g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 338
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride Security Information
- Storage Condition:Sealed in dry,Room Temperature
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152733-5g |
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride |
1385694-71-2 | 95% | 5g |
$439 | 2021-06-09 | |
| Apollo Scientific | OR470547-1g |
4-(5-Nitrobenzimidazol-2-yl)aniline hydrochloride |
1385694-71-2 | 1g |
£210.00 | 2023-09-01 | ||
| Apollo Scientific | OR470547-5g |
4-(5-Nitrobenzimidazol-2-yl)aniline hydrochloride |
1385694-71-2 | 5g |
£693.00 | 2023-09-01 | ||
| Ambeed | A278235-1g |
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride |
1385694-71-2 | 95+% | 1g |
$152.0 | 2024-04-24 | |
| Chemenu | CM152733-1g |
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride |
1385694-71-2 | 95% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D254964-5g |
4-(5-Nitrobenzimidazol-2-yl)aniline Hydrochloride |
1385694-71-2 | 95% | 5g |
$825 | 2025-02-20 | |
| eNovation Chemicals LLC | D254964-5g |
4-(5-Nitrobenzimidazol-2-yl)aniline Hydrochloride |
1385694-71-2 | 95% | 5g |
$825 | 2024-07-20 | |
| eNovation Chemicals LLC | D254964-5g |
4-(5-Nitrobenzimidazol-2-yl)aniline Hydrochloride |
1385694-71-2 | 95% | 5g |
$825 | 2025-02-28 |
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline Hydrochloride (CAS 1385694-71-2): A Comprehensive Overview
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride (CAS 1385694-71-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and material science. This compound, characterized by its unique benzimidazole core and nitro functional group, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, which combines an aromatic amine with a nitro-substituted benzimidazole, makes it a versatile building block for drug discovery and development.
The chemical properties of 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride are of particular interest to researchers. The compound exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, while remaining relatively stable under standard laboratory conditions. Its hydrochloride salt form enhances its stability and facilitates its use in various synthetic applications. The presence of the nitro group at the 6-position of the benzimidazole ring introduces unique electronic properties, which can be exploited in the design of fluorescent probes or photoactive materials.
In the realm of medicinal chemistry, 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride has shown promise as a precursor for the development of anticancer agents and antimicrobial compounds. Recent studies have highlighted its potential in targeting specific enzyme pathways, particularly those involved in cell proliferation and inflammation. Researchers are also exploring its utility in the synthesis of small-molecule inhibitors for various kinases, which play a critical role in signal transduction and disease progression.
The compound's applications extend beyond pharmaceuticals. In material science, 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is being investigated for its potential use in organic electronics and optoelectronic devices. Its conjugated π-electron system and electron-withdrawing nitro group make it a candidate for charge transport materials in organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its ability to form stable complexes with metals opens doors for applications in catalysis and sensor development.
From a market perspective, the demand for 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is steadily increasing, driven by its diverse applications in drug discovery and advanced materials. Suppliers and manufacturers are focusing on optimizing synthetic routes to improve yield and purity, ensuring consistent quality for research and industrial use. The compound's patent landscape is also evolving, with several innovative derivatives being developed to enhance its efficacy and specificity in various applications.
For researchers and industry professionals seeking high-quality 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride, it is essential to source the compound from reputable suppliers who provide comprehensive analytical data, including HPLC, NMR, and mass spectrometry results. Proper storage conditions, typically in a cool, dry environment away from light, are crucial to maintaining the compound's stability over time. As interest in benzimidazole-based compounds continues to grow, 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride remains a valuable tool for advancing scientific and technological innovations.
In conclusion, 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride (CAS 1385694-71-2) stands out as a multifaceted compound with significant potential in both pharmaceutical and material science applications. Its unique structural features and functional groups make it a key player in the development of next-generation therapeutics and advanced materials. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in healthcare and technology.
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